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Compound of Interest

Compound Name: STAD 2

Cat. No.: B13917817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

the stapled peptide inhibitor, STAD-2, with its target, the type IIα regulatory subunit of Protein

Kinase A (PKA-RIIα). This interaction is of significant interest in the development of

therapeutics aimed at modulating PKA signaling pathways, which are implicated in a multitude

of cellular processes and diseases.

Quantitative Binding Affinity Data
The interaction between STAD-2 and PKA-RIIα has been characterized by a high binding

affinity. The equilibrium dissociation constant (Kd) was determined using fluorescence

polarization, revealing a strong interaction in the nanomolar range.

Parameter Value Method Reference

Kd 35 nM
Fluorescence

Polarization (FP)
[1]

Binding Kinetics and Thermodynamics
As of the latest available data, specific kinetic rate constants (ka and kd) and thermodynamic

parameters (ΔH, ΔS, and ΔG) for the direct interaction of STAD-2 with PKA-RIIα have not been

extensively published. However, based on studies of similar stapled peptides binding to PKA
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regulatory subunits, the interaction is expected to be characterized by a rapid association rate

and a slow dissociation rate, consistent with the high affinity observed. The binding is likely to

be enthalpically driven, a common feature of specific protein-peptide interactions. Further

investigation using techniques such as Surface Plasmon Resonance (SPR) or Isothermal

Titration Calorimetry (ITC) would be required to fully elucidate these parameters.

Experimental Protocols
Fluorescence Polarization (FP) Assay for Kd
Determination
This protocol is based on the methodology used to determine the binding affinity of STAD-2

and its analogs with PKA-RIIα.[1]

Objective: To determine the equilibrium dissociation constant (Kd) of the STAD-2 and PKA-RIIα

interaction.

Principle: Fluorescence polarization measures the change in the rotational speed of a

fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled

peptide (STAD-2) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon

binding to the much larger PKA-RIIα protein, the complex tumbles more slowly, leading to an

increase in the polarization of the emitted light. This change in polarization is proportional to the

fraction of bound peptide and can be used to determine the Kd.

Materials:

Fluorescently labeled STAD-2 (e.g., with 5(6)-FAM)

Purified full-length human PKA-RIIα protein

Assay Buffer: 20 mM MOPS pH 7.0, 150 mM NaCl, 0.005% (v/v) CHAPS[1]

384-well black, non-binding surface microplates

Microplate reader capable of fluorescence polarization measurements

Procedure:
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Preparation of Reagents:

Prepare a stock solution of fluorescently labeled STAD-2.

Prepare a series of dilutions of PKA-RIIα in the assay buffer. A typical concentration range

would be from 200 pM to 5 µM.[1]

Assay Setup:

Add a fixed, low concentration of fluorescently labeled STAD-2 to each well of the 384-well

plate. A final concentration of 0.5 nM is recommended.[1]

Add the varying concentrations of PKA-RIIα to the wells containing the labeled STAD-2.

Include control wells containing only the labeled STAD-2 in assay buffer (for minimum

polarization) and wells with the highest concentration of PKA-RIIα (for maximum

polarization).

Incubation:

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to

reach equilibrium.

Measurement:

Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

The raw polarization data is plotted against the concentration of PKA-RIIα.

The data is then fitted to a suitable binding model (e.g., a one-site binding model) using

appropriate software (e.g., GraphPad Prism) to calculate the Kd value.
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Experimental workflow for Fluorescence Polarization assay.

Signaling Pathway Context
STAD-2 acts as a disruptor of the A-Kinase Anchoring Protein (AKAP) interaction with PKA. In

a cellular context, AKAPs tether PKA to specific subcellular locations, ensuring the spatial and

temporal regulation of PKA signaling. The regulatory subunits of PKA, including RIIα, form a

hydrophobic groove in their dimerization/docking (D/D) domain, which serves as the binding

site for an amphipathic α-helix on AKAPs.[1] STAD-2 is a stapled peptide designed to mimic

this AKAP α-helix, thereby competitively inhibiting the PKA-RIIα:AKAP interaction. By

displacing PKA from its anchoring sites, STAD-2 can disrupt localized cAMP signaling events.
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STAD-2 mechanism in the PKA signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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